6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
CAS No.:
Cat. No.: VC17685869
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
| Standard InChI | InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2 |
| Standard InChI Key | DPELSNFBACLHNP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Stereochemical Features
The compound’s bicyclic framework consists of a seven-membered ring system fused with a three-membered aziridine-like structure. The 3-azabicyclo[3.2.0]heptane core contains two fused rings: a five-membered carbocycle and a three-membered nitrogen-containing ring . The nitro group (-NO₂) is meta-substituted on the phenyl ring, as indicated by the SMILES notation:
O=[N+](C1=CC(C2C3CNCC3C2)=CC=C1)[O-] .
Structural Comparison to Analogues
A closely related analogue, 6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane (CAS 1238518-41-6), differs only in the para-substitution of the nitro group . This positional isomerism influences electronic properties and reactivity, as para-substituted nitroarenes generally exhibit greater resonance stabilization than meta-substituted variants .
Synthetic Methodologies
Purification and Characterization
Post-synthesis purification typically involves solvent-based crystallization. For instance, cyclohexane precipitation was employed to isolate the aforementioned dione derivative . Characterization of 6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane likely relies on:
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Nuclear Magnetic Resonance (NMR): To confirm bicyclic structure and nitroaryl substitution.
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High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% purity is typical for research-grade batches) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| SMILES | O=N+[O-] | |
| Purity (HPLC) | >95% | |
| Storage Conditions | -20°C (recommended) |
Notably, thermodynamic data (e.g., melting point, boiling point) remain unreported, suggesting further experimental characterization is needed .
Applications and Research Utility
Pharmaceutical Intermediate
The azabicyclo[3.2.0]heptane scaffold is prevalent in β-lactam antibiotics and protease inhibitors. For example, p-nitrobenzyl-6-(1’-hydroxyethyl)-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate (CAS 74288-40-7) serves as a penem antibiotic precursor . The nitro group enhances electrophilicity, facilitating further functionalization via reduction to amines or palladium-catalyzed cross-couplings .
Materials Science
Future Research Directions
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Synthetic Optimization: Developing asymmetric catalysis methods to control stereochemistry at the bicyclic core.
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Biological Screening: Evaluating antimicrobial or anticancer activity given structural similarities to known bioactive agents.
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Thermal Stability Studies: Assessing decomposition pathways to inform safe storage and handling protocols.
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